Tert-butyl 4-(4-ethoxycarbonyltriazol-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-ethoxycarbonyltriazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a 1,2,3-triazole ring at the 4-position. The triazole moiety is further functionalized with an ethoxycarbonyl group, enhancing its versatility in medicinal chemistry and drug discovery. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry methodologies, which are well-documented for generating triazole derivatives . Its structural attributes make it a valuable intermediate for developing kinase inhibitors, enzyme modulators, and other bioactive molecules due to the triazole’s ability to participate in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C15H24N4O4 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxycarbonyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O4/c1-5-22-13(20)12-10-19(17-16-12)11-6-8-18(9-7-11)14(21)23-15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
NQDHOBMWQUIYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with ethyl azidoacetate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Observations:
- Triazole vs. Imidazole/Pyrazole/Indazole : The triazole group in the target compound offers distinct electronic and steric properties compared to bulkier imidazole or indazole substituents (e.g., ). Triazoles are more metabolically stable and less prone to oxidation than imidazoles, enhancing pharmacokinetic profiles .
- Ethoxycarbonyl vs. Sulfonyl/Nitro Groups : The ethoxycarbonyl group provides a polar, electron-withdrawing effect, which contrasts with the electron-deficient nitro or sulfonyl groups in and . These differences influence binding affinity to target proteins like kinases or bromodomains .
Biological Activity
Tert-butyl 4-(4-ethoxycarbonyltriazol-1-yl)piperidine-1-carboxylate is a derivative of piperidine that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as type 2 diabetes mellitus (T2DM). This compound belongs to a broader class of triazole-containing molecules, which are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and metabolic regulatory effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a one-pot click chemistry approach that facilitates the formation of triazole rings. The reaction conditions often include the use of copper(I) catalysts to enhance yields and purities. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The biological activity of this compound is primarily linked to its interaction with G-protein coupled receptors (GPCRs), specifically GPR119, which plays a crucial role in glucose metabolism and insulin secretion. Agonists of GPR119 have been shown to enhance the release of incretin hormones, leading to improved glycemic control in diabetic models.
Pharmacological Studies
Recent studies have highlighted the efficacy of various triazole derivatives, including those structurally related to this compound, in activating GPR119. For instance, compounds synthesized through similar methodologies have demonstrated EC50 values comparable to established GPR119 agonists like AR231453. These findings suggest that the compound may effectively stimulate insulin secretion and lower blood glucose levels in preclinical models.
In Vitro and In Vivo Studies
In vitro assays conducted on human embryonic kidney (HEK)293 cells transfected with GPR119 have shown promising results for this compound in activating downstream signaling pathways associated with glucose metabolism. Furthermore, in vivo studies involving diabetic rat models have indicated that administration of related triazole derivatives leads to significant reductions in fasting blood glucose levels and improvements in insulin sensitivity.
Data Summary
| Study | Method | Findings |
|---|---|---|
| In Vitro Assay | HEK293 cells | Activation of GPR119 with significant downstream signaling |
| In Vivo Study | Diabetic Rat Model | Reduced fasting blood glucose levels; improved insulin sensitivity |
| Pharmacological Evaluation | Comparison with AR231453 | Comparable EC50 values indicating potential as a therapeutic agent |
Case Studies
One notable case study involved a series of novel triazole derivatives synthesized for their potential as GPR119 agonists. Among these, several compounds exhibited enhanced binding affinity and biological activity compared to previously reported analogs. These studies underscore the importance of structural modifications in optimizing the pharmacological properties of triazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
